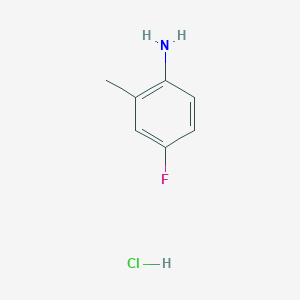

4-Fluoro-2-methylaniline hydrochloride

Description

4-Fluoro-2-methylaniline hydrochloride (CAS 57491-46-0) is an aromatic amine hydrochloride derivative with the molecular formula C₇H₉ClFN and a molecular weight of 161.60 g/mol . It is structurally characterized by a fluorine substituent at the para position and a methyl group at the ortho position on the aniline ring, which influence its electronic and steric properties. This compound is typically used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in coupling and substitution reactions. Evidence indicates it is available at 97% purity for custom synthesis applications .

Properties

IUPAC Name |

4-fluoro-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-5-4-6(8)2-3-7(5)9;/h2-4H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLQVGYITFHFBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methylaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 4-fluoronitrobenzene with methylamine, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a reducing agent such as iron powder or catalytic hydrogenation.

Another method involves the direct fluorination of 2-methylaniline using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The compound is typically produced in high purity and is subjected to rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction of the compound can lead to the formation of 4-fluoro-2-methylcyclohexylamine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones or nitroso derivatives.

Reduction: Formation of 4-fluoro-2-methylcyclohexylamine.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-methylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is used in the study of enzyme inhibition and as a probe for studying protein-ligand interactions.

Medicine: It is used in the development of new drugs, particularly in the field of oncology and neurology.

Industry: The compound is used in the production of specialty chemicals and as a building block for various organic compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methylaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares 4-fluoro-2-methylaniline hydrochloride with structurally related aromatic amine hydrochlorides, focusing on molecular properties, synthesis, reactivity, and applications.

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Fluorine’s electronegativity enhances stability and directs electrophilic substitution, while methyl/chlorine groups increase steric hindrance or metabolic activation .

- Purity and Yield : The target compound achieves higher purity (97%) compared to analogs synthesized via similar HCl hydrolysis routes (e.g., 38.5% yields for 2-chloro-4-fluoroaniline and 3-chloro-4-methoxyaniline hydrochlorides) .

Research Findings :

- Fluorinated analogs exhibit reduced carcinogenicity compared to chlorinated derivatives (e.g., 4-chloro-2-methylaniline) due to fluorine’s resistance to metabolic oxidation .

- Methoxy and ethoxy substituents enhance solubility but may decrease electrophilic reactivity .

Biological Activity

4-Fluoro-2-methylaniline hydrochloride is an organic compound with the molecular formula C7H9ClFN. It is a derivative of aniline, modified by the addition of a fluorine atom and a methyl group. This compound is notable for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and applications in research.

- Molecular Formula : C7H9ClFN

- Molecular Weight : 167.61 g/mol

- CAS Number : 21534407

This compound exhibits biological activity through various mechanisms, primarily by interacting with specific enzymes and receptors. Its fluorine substitution can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that 4-Fluoro-2-methylaniline may also possess antimicrobial properties.

- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases.

- Toxicity : Preliminary studies indicate moderate toxicity levels, particularly through oral exposure and skin contact. It is classified as harmful if swallowed (H302) and toxic in contact with skin (H311) .

Research Findings and Case Studies

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-2-methylaniline | Fluorine at para position; methyl at ortho position | Potential antimicrobial and anti-inflammatory properties |

| 4-Chloro-2-methylaniline | Chlorine instead of fluorine | Similar activity but with differing potency |

| 4-Fluoroaniline | Lacks methyl group | Lower lipophilicity; potentially reduced bioactivity |

Applications in Research

This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its unique chemical structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

Synthesis Routes

The synthesis typically involves:

- Fluorination : Introducing the fluorine atom to the aniline ring.

- Hydrochloride Formation : Converting the free base into its hydrochloride salt to enhance solubility and stability .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-methylaniline hydrochloride, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves catalytic hydrogenation of nitro precursors or diazotization followed by fluorination. For example:

Nitro Reduction Route : Reduce 4-fluoro-2-nitrotoluene using hydrogen gas and a palladium catalyst in acidic media. The product is isolated as the hydrochloride salt .

Diazotization-Fluorination : Start with 2-methylaniline, introduce fluorine via diazonium salt intermediates using NaNO₂/HCl and HF-based reagents.

Q. Characterization Steps :

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Monitor decomposition onset temperature (typically >200°C).

- Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).

- Stability in Solvents : Test solubility and degradation in polar solvents (e.g., DMSO, ethanol) via UV-Vis spectroscopy over 24–72 hours.

Q. Key Data :

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| DSC | Decomposition Onset | 205°C | |

| TGA | Mass Loss (25–200°C) | <1% |

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer :

- Model Selection : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and partial charges.

- Validation : Compare computed shifts with experimental data (error tolerance <0.3 ppm).

- Applications : Predict reactivity in nucleophilic substitution (fluorine as a leaving group) or electrophilic aromatic substitution (methyl group directing effects).

Key Insight :

DFT reveals the electron-withdrawing effect of fluorine enhances the acidity of the amine group (pKa ~3.5), critical for protonation studies .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer :

- Recrystallization : Purify using ethanol/water mixtures to eliminate impurities affecting melting range .

- Cross-Validation : Compare with deuterated solvents (D₂O for hydrochloride form) to confirm absence of free amine.

- Collaborative Analysis : Replicate experiments across labs using standardized protocols (e.g., heating rate in DSC).

Example :

A reported mp of 90–95°C vs. 93–97°C may arise from differing crystallization solvents (e.g., ethanol vs. acetone).

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer :

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation.

- pH Control : Maintain acidic conditions (pH 2–3) during salt formation to prevent free amine volatilization.

- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reduction efficiency (yields >85% reported with Pd/C ).

Q. Data-Driven Optimization :

| Step | Parameter | Optimal Value | Yield Improvement |

|---|---|---|---|

| Diazotization | Temp. | 0–5°C | 20% ↑ |

| Hydrogenation | Pressure | 3 bar H₂ | 15% ↑ |

Q. How can researchers evaluate the compound’s reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

Methodological Answer :

- Substrate Scope : Test reactions with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/XPhos catalysts.

- Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Byproduct Analysis : Characterize dimerization products (e.g., via HRMS) to adjust ligand ratios.

Insight :

The methyl group’s steric hindrance may reduce coupling efficiency compared to unsubstituted analogs. Computational modeling (DFT) can guide ligand design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.